N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted isoxazole derivatives.
Scientific Research Applications
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves the inhibition of specific molecular targets. For example, it can inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to apoptosis in cancer cells . This compound exerts its effects through a concentration-dependent manner, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound is a potent FLT3 inhibitor with high cytotoxicity selectivity against MV4-11 cells.
N-(5-tert-Butylisoxazol-3-yl)-N’-{4-[7-(2-morpholin-4-ylethoxy)benzo[d][1,3]dioxol-5-yl]}urea: This compound has shown significant antitumor activity in preclinical studies.
Uniqueness
N-(5-(tert-Butyl)isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features and potential therapeutic applications. Its ability to inhibit FLT3 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)12-7-13(17-21-12)16-14(18)9-4-5-10-11(6-9)20-8-19-10/h4-7H,8H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLYLAJPPBKTSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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